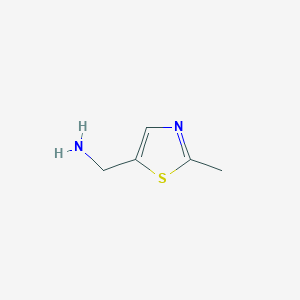

(2-Methylthiazol-5-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRSJQNUWZHRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597689 | |

| Record name | 1-(2-Methyl-1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63139-97-9 | |

| Record name | 1-(2-Methyl-1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1,3-thiazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Methylthiazol-5-yl)methanamine

Abstract

(2-Methylthiazol-5-yl)methanamine is a pivotal heterocyclic building block in contemporary drug discovery and development, featuring in the molecular architecture of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable primary amine. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of three core synthetic routes, commencing from readily accessible starting materials. Each pathway is critically evaluated for its efficiency, scalability, and robustness, offering researchers and drug development professionals a holistic understanding to inform their synthetic strategies. Detailed experimental protocols, comparative data, and visual representations of the synthetic workflows are provided to ensure clarity and reproducibility.

Introduction: The Significance of the this compound Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions with biological targets and its favorable metabolic profile. The specific substitution pattern of this compound, featuring a methyl group at the 2-position and an aminomethyl group at the 5-position, provides a unique vector for molecular elaboration. The primary amine serves as a crucial handle for the introduction of diverse functionalities through amide bond formation, reductive amination, and other amine-related chemistries, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. A thorough understanding of the synthetic routes to this key intermediate is therefore essential for chemists working at the forefront of pharmaceutical research.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. This guide will focus on three of the most logical and commonly employed strategies, each originating from a different functional group at the 5-position of the 2-methylthiazole core: an ester, an aldehyde, or a nitrile.

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_routes" { label = "Synthetic Routes"; style = "filled"; color = "#FFFFFF";

}

Target -> Route1 [label=" "]; Target -> Route2 [label=" "]; Target -> Route3 [label=" "]; }

Figure 1: Overview of the three primary synthetic strategies.Route 1: Synthesis via the Ester Intermediate and Gabriel Synthesis

This pathway is arguably one of the most versatile and well-established, proceeding through the key intermediates: ethyl 2-methylthiazole-5-carboxylate, (2-methylthiazol-5-yl)methanol, and 5-(chloromethyl)-2-methylthiazole. The final amine is installed using the robust and reliable Gabriel synthesis.

A [label="Ethyl 2-chloro-3-oxopropanoate + Thioacetamide", shape=ellipse]; B [label="Ethyl 2-methylthiazole-5-carboxylate"]; C [label="(2-Methylthiazol-5-yl)methanol"]; D [label="5-(Chloromethyl)-2-methylthiazole"]; E [label="Potassium Phthalimide"]; F [label="2-((2-Methylthiazol-5-yl)methyl)isoindoline-1,3-dione"]; G [label="Hydrazine"]; H [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Hantzsch Thiazole Synthesis", color="#34A853"]; B -> C [label="Reduction (e.g., LiAlH4)", color="#EA4335"]; C -> D [label="Chlorination (e.g., SOCl2)", color="#FBBC05"]; D -> F [label="SN2 Reaction", color="#4285F4"]; E -> F [color="#4285F4"]; F -> H [label="Hydrazinolysis", color="#34A853"]; G -> H [color="#34A853"]; }

Figure 2: Workflow for the synthesis of this compound via the ester intermediate.Step 1: Synthesis of Ethyl 2-Methylthiazole-5-carboxylate

The construction of the 2-methylthiazole core is efficiently achieved through the Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In this case, ethyl 2-chloro-3-oxopropanoate reacts with thioacetamide to furnish the desired ethyl 2-methylthiazole-5-carboxylate.[1]

Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom of thioacetamide on the carbon bearing the halogen in the α-halocarbonyl compound. Subsequent cyclization through the attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration, leads to the formation of the thiazole ring.

Step 2: Reduction of the Ester to the Corresponding Alcohol

The ester functionality of ethyl 2-methylthiazole-5-carboxylate is reduced to the primary alcohol, (2-methylthiazol-5-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[2][3]

Causality of Choice: LiAlH₄ is chosen due to its high reactivity, which ensures a complete and clean reduction of the ester to the alcohol. While other reducing agents like sodium borohydride are generally not reactive enough to reduce esters, LiAlH₄ provides a reliable method.[2]

Step 3: Conversion of the Alcohol to the Chloromethyl Derivative

The primary alcohol is then converted to the corresponding 5-(chloromethyl)-2-methylthiazole. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Mechanism: The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙ2 reaction with the chloride ion, leading to the formation of the alkyl chloride and sulfur dioxide.

Step 4: Gabriel Synthesis of the Primary Amine

The Gabriel synthesis provides a clean and high-yielding method for the conversion of the primary alkyl halide to the primary amine, avoiding the over-alkylation often observed with direct amination using ammonia.[4][5]

5-(Chloromethyl)-2-methylthiazole is reacted with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).[6] The phthalimide anion acts as a surrogate for the ammonia anion, undergoing an Sₙ2 reaction with the alkyl chloride to form N-((2-methylthiazol-5-yl)methyl)phthalimide.[5]

The final step involves the cleavage of the phthalimide group to release the primary amine. This is most commonly achieved by hydrazinolysis, where the N-alkylated phthalimide is treated with hydrazine (N₂H₄) in a protic solvent like ethanol.[7][8]

Mechanism: Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable cyclic phthalhydrazide byproduct and the desired primary amine.[9]

Route 2: Synthesis via the Aldehyde Intermediate and Reductive Amination

This pathway offers a more convergent approach, where the aminomethyl group is installed in a single step from the corresponding aldehyde, 2-methylthiazole-5-carbaldehyde, via reductive amination.

A [label="2-Methylthiazole", shape=ellipse]; B [label="2-Methylthiazole-5-carbaldehyde"]; C [label="Ammonia"]; D [label="Reducing Agent (e.g., NaBH4)"]; E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Vilsmeier-Haack Formylation", color="#34A853"]; B -> E [label="Reductive Amination", color="#EA4335"]; C -> E [color="#EA4335"]; D -> E [color="#EA4335"]; }

Figure 3: Workflow for the synthesis of this compound via the aldehyde intermediate.Step 1: Synthesis of 2-Methylthiazole-5-carbaldehyde

The key aldehyde intermediate can be prepared by the formylation of 2-methylthiazole. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems.[1][10]

Mechanism: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a potent electrophile that reacts with the electron-rich thiazole ring at the 5-position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[11]

Step 2: Reductive Amination

Reductive amination is a highly efficient one-pot procedure for the synthesis of amines from carbonyl compounds.[12] In this case, 2-methylthiazole-5-carbaldehyde is reacted with ammonia in the presence of a suitable reducing agent.[13]

Causality of Choice: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[14] It readily reduces the imine intermediate formed in situ from the reaction of the aldehyde and ammonia, without significantly reducing the starting aldehyde. Sodium triacetoxyborohydride is another excellent choice, known for its high selectivity in reductive aminations.[15]

Route 3: Synthesis via the Nitrile Intermediate

This route involves the synthesis of 2-methylthiazole-5-carbonitrile, followed by its reduction to the target primary amine.

A [label="5-Bromo-2-methylthiazole", shape=ellipse]; B [label="2-Methylthiazole-5-carbonitrile"]; C [label="Reducing Agent (e.g., Raney Ni, H2)"]; D [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Cyanation (e.g., CuCN)", color="#34A853"]; B -> D [label="Nitrile Reduction", color="#EA4335"]; C -> D [color="#EA4335"]; }

Figure 4: Workflow for the synthesis of this compound via the nitrile intermediate.Step 1: Synthesis of 2-Methylthiazole-5-carbonitrile

The nitrile intermediate can be prepared from a suitable 5-halo-2-methylthiazole, such as 5-bromo-2-methylthiazole, through a cyanation reaction. The Rosenmund-von Braun reaction, which employs copper(I) cyanide (CuCN), is a classic method for this transformation.

Step 2: Reduction of the Nitrile

The final step is the reduction of the nitrile group to a primary amine. This can be achieved through several methods, including catalytic hydrogenation or with chemical hydrides.

Catalytic Hydrogenation: Catalytic hydrogenation using Raney Nickel and a hydrogen source is a highly effective method for the reduction of nitriles to primary amines.[16][17][18][19]

Chemical Hydride Reduction: Alternatively, lithium aluminum hydride (LiAlH₄) can be used for the reduction of nitriles to primary amines.[2][3]

Comparative Analysis of Synthetic Routes

| Metric | Route 1: From Ester | Route 2: From Aldehyde | Route 3: From Nitrile |

| Number of Steps | 4 | 2 | 2 |

| Starting Materials | Ethyl 2-chloro-3-oxopropanoate, Thioacetamide | 2-Methylthiazole | 5-Bromo-2-methylthiazole |

| Key Intermediates | Ester, Alcohol, Alkyl Halide | Aldehyde | Nitrile |

| Key Reactions | Hantzsch Synthesis, Ester Reduction, Chlorination, Gabriel Synthesis | Vilsmeier-Haack, Reductive Amination | Cyanation, Nitrile Reduction |

| Potential Challenges | Multiple steps, handling of LiAlH₄ and SOCl₂ | Control of Vilsmeier-Haack regioselectivity, handling of ammonia | Use of toxic cyanides, high-pressure hydrogenation |

| Scalability | Generally good, with established procedures for each step | Potentially very scalable due to fewer steps | Scalable, but requires specialized equipment for hydrogenation and careful handling of cyanides |

Detailed Experimental Protocols

Protocol for Route 1: Synthesis via the Ester Intermediate

Step 1: Ethyl 2-methylthiazole-5-carboxylate [1] To a stirred solution of ethyl 2-chloro-3-oxopropanoate (1 eq.) in a suitable solvent such as ethanol, add thioacetamide (1 eq.). Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2: (2-Methylthiazol-5-yl)methanol To a solution of ethyl 2-methylthiazole-5-carboxylate (1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of lithium aluminum hydride (1.5 eq.) in THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by distillation or chromatography.

Step 3: 5-(Chloromethyl)-2-methylthiazole To a solution of (2-methylthiazol-5-yl)methanol (1 eq.) in a suitable solvent such as dichloromethane at 0 °C, add thionyl chloride (1.2 eq.) dropwise. Stir the reaction mixture at room temperature for a few hours. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the chloromethyl derivative.

Step 4: N-((2-Methylthiazol-5-yl)methyl)phthalimide and this compound [6][20] To a solution of 5-(chloromethyl)-2-methylthiazole (1 eq.) in DMF, add potassium phthalimide (1.1 eq.). Heat the mixture for several hours. After cooling, pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain the N-alkylated phthalimide. To a suspension of the N-alkylated phthalimide (1 eq.) in ethanol, add hydrazine hydrate (2 eq.) and reflux the mixture for several hours. After cooling, acidify the mixture with hydrochloric acid and filter off the phthalhydrazide precipitate. Basify the filtrate with a strong base and extract the product with a suitable organic solvent. Dry the organic extracts and concentrate under reduced pressure to obtain the desired primary amine.

Conclusion

The synthesis of this compound can be accomplished through several reliable and efficient synthetic routes. The choice of a particular pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The ester-to-amine route via the Gabriel synthesis is a robust and well-documented pathway, offering high yields and avoiding common side reactions. The aldehyde-to-amine route via reductive amination is a more convergent and potentially more scalable approach. The nitrile reduction route also offers a two-step sequence but may involve the use of more hazardous reagents. By understanding the intricacies of each of these synthetic strategies, researchers can make informed decisions to access this important building block for their drug discovery endeavors.

References

- U.S. Patent 5,880,288A, "Process for the preparation of 2-methylthiazole-5-carboxylates".

- Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2025).

- Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols. (2025). Benchchem.

- Ethyl 2-methylthiazole-5-carboxyl

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. (n.d.).

- U.S. Patent 2,813,100A, "Hydrogenation process".

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl

- How exactly does Lithium Aluminium Hydride reduce different organic compounds? (2016). Quora.

- U.S. Patent Application 2009/0140201A1, "Solutions of lithium aluminium hydride".

- Reductions with metal alkoxyaluminium hydrides. (n.d.). Wikipedia.

- 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.

- Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). SciSpace.

- Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions. (n.d.). MediaValet.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (n.d.). Organic Chemistry Portal.

- U.S. Patent 7,985,882B1, "Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same".

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. (n.d.). MDPI.

- European Patent EP 0650963A1, "Improved process for the preparation of 2-methylthiazole-5-carboxylates".

- U.S. Patent 4,684,735A, "Promotion of raney nickel hydrogenation catalyst".

- Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. (2025).

- Reductive amin

- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. (2023). MDPI.

- Gabriel Synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.).

- Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv

- Potassium phthalimide as efficient basic organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous medium. (n.d.).

- International Patent WO 1997/023469A1, "Process for the preparation of 2-chloro-5-chloromethyl-thiazole".

- Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide deriv

- The Alkylation Reaction of the Gabriel Synthesis. (n.d.). IU Indianapolis.

- Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). (n.d.). OrgoSolver.

- European Patent EP 0650963A1, "Improved process for the preparation of 2-methylthiazole-5-carboxylates".

- Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... (n.d.).

- Gabriel Synthesis. (n.d.). Thermo Fisher Scientific - UK.

- Theoretical study of mechanism of 2,3-dihydro-1,5-benzodiazepin-2-ones hydrazinolysis. (2009). PubMed.

Sources

- 1. echemi.com [echemi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. Gabriel Synthesis [organic-chemistry.org]

- 5. orgosolver.com [orgosolver.com]

- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Theoretical study of mechanism of 2,3-dihydro-1,5-benzodiazepin-2-ones hydrazinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. scispace.com [scispace.com]

- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 16. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 17. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

An In-Depth Technical Guide to the Physicochemical Properties of (2-Methylthiazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chemical Identity and Structure

(2-Methylthiazol-5-yl)methanamine is a primary amine attached to a 2-methyl-substituted thiazole ring at the 5-position. The presence of the basic amine group and the aromatic thiazole ring dictates its chemical behavior and physical properties.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (2-Methyl-1,3-thiazol-5-yl)methanamine |

| CAS Number | 63139-97-9 |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.20 g/mol |

| SMILES | CC1=NC=C(S1)CN |

| InChI | InChI=1S/C5H8N2S/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3 |

Synthesis Pathway

A plausible and efficient synthetic route to this compound involves the reduction of the corresponding nitrile, 2-methyl-5-cyanothiazole. This precursor can be synthesized through various established methods for thiazole ring formation. The reduction of the nitrile to the primary amine can be achieved using standard reducing agents.

"Start" [label="2-Methyl-5-formylthiazole", fillcolor="#FBBC05"]; "Step1" [label="Reaction with Hydroxylamine\nin Formic Acid", shape="ellipse", fillcolor="#FFFFFF"]; "Intermediate" [label="2-Methyl-5-cyanothiazole"]; "Step2" [label="Reduction\n(e.g., LiAlH4 or Catalytic Hydrogenation)", shape="ellipse", fillcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1" [label="[1]"]; "Step1" -> "Intermediate"; "Intermediate" -> "Step2" [label="[2][3]"]; "Step2" -> "Product"; }

Caption: Generalized synthetic workflow for this compound.Experimental Protocol: Synthesis via Reduction of 2-Methyl-5-cyanothiazole

Part A: Synthesis of 2-Methyl-5-cyanothiazole from 2-Methyl-5-formylthiazole [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-formylthiazole (1 equivalent) in anhydrous formic acid.

-

Addition of Reagent: Add hydroxylamine hydrochloride (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: The intermediate, 2-formamido-5-cyanothiazole, may precipitate. Filter the solid and wash with cold water.

-

Hydrolysis: Hydrolyze the formamido group by heating with aqueous acid (e.g., HCl) to yield 2-amino-5-cyanothiazole. For the synthesis of 2-methyl-5-cyanothiazole, a similar approach starting from 2-methyl-5-formylthiazole can be employed.[5]

Part B: Reduction of 2-Methyl-5-cyanothiazole to this compound

This protocol describes a general procedure using Lithium Aluminum Hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Dissolve 2-methyl-5-cyanothiazole (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or column chromatography.

Physicochemical Properties

The interplay of the aminomethyl group and the thiazole ring governs the key physicochemical properties of the molecule, which are critical for its behavior in biological systems.

Table 2: Summary of Physicochemical Properties of this compound

| Property | Predicted/Estimated Value | Method/Source |

| pKa (basic) | ~8.5 - 9.5 | In silico prediction (MarvinJS) |

| logP | 0.85 | In silico prediction (Molinspiration)[1][2][6][7][8] |

| Aqueous Solubility | Moderately Soluble | Qualitative estimation based on logP and structure |

Acidity/Basicity (pKa)

The primary amine group imparts basic character to this compound. The pKa of the conjugate acid is a crucial parameter as it determines the ionization state of the molecule at physiological pH (7.4), which in turn affects its solubility, permeability, and interaction with biological targets.

Predicted pKa: An in silico prediction using MarvinJS suggests a basic pKa in the range of 8.5 - 9.5 . This is a typical range for a primary alkylamine, with the thiazole ring having a minor electronic influence. At physiological pH, a significant portion of the molecules will exist in their protonated, cationic form.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a robust method for the experimental determination of the pKa of the amine.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution to maintain constant ionic strength. A small amount of a co-solvent like methanol may be used if solubility is an issue.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.

"Start" [label="Dissolve sample in\nKCl solution", fillcolor="#FBBC05"]; "Step1" [label="Titrate with\nstandardized HCl", shape="ellipse", fillcolor="#FFFFFF"]; "Step2" [label="Record pH after\neach addition"]; "Step3" [label="Plot pH vs.\nVolume of Titrant"]; "End" [label="Determine pKa from\nhalf-equivalence point", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1"; "Step1" -> "Step2"; "Step2" -> "Step3"; "Step3" -> "End"; }

Caption: Workflow for pKa determination by potentiometric titration.Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes.

Predicted logP: An in silico prediction using Molinspiration yields a logP value of 0.85 .[1][2][6][7][8] This value suggests that the compound has a balanced hydrophilic-lipophilic character, indicating it is likely to have reasonable aqueous solubility and some ability to partition into lipid environments.

Experimental Protocol: logP Determination by HPLC

This method provides a rapid and reliable determination of logP based on the compound's retention time on a reverse-phase HPLC column.

-

Standard Preparation: Prepare a series of standard compounds with known logP values that bracket the expected logP of the analyte.

-

HPLC System: Use a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form, if possible) and an organic modifier (e.g., methanol or acetonitrile).

-

Analysis: Inject the standard compounds and the analyte onto the HPLC system and determine their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot log(k') of the standard compounds against their known logP values.

-

logP Determination: From the log(k') of this compound, determine its logP using the linear regression equation of the calibration curve.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and distribution.

Predicted Aqueous Solubility: Based on the predicted logP of 0.85 and the presence of a primary amine which can be protonated, this compound is expected to have moderate aqueous solubility . The solubility will be pH-dependent, with higher solubility at pH values below its pKa due to the formation of the more polar protonated species.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

This is the gold standard method for determining thermodynamic solubility.

-

Sample Preparation: Add an excess amount of this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand to let the excess solid settle. Alternatively, centrifuge or filter the solution to separate the undissolved solid.

-

Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC with a pre-constructed calibration curve.

-

Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Spectral Characteristics

The spectral data of this compound provides confirmation of its structure and can be used for its identification and quantification.

Table 3: Predicted and Expected Spectral Data for this compound

| Technique | Predicted/Expected Features |

| ¹H NMR | - Thiazole proton (singlet, ~7.0-7.5 ppm)- Methylene protons (-CH₂-, singlet, ~3.8-4.2 ppm)- Methyl protons (-CH₃, singlet, ~2.5-2.8 ppm)- Amine protons (-NH₂, broad singlet, variable ppm) |

| ¹³C NMR | - Thiazole C2 (~160-165 ppm)- Thiazole C4 (~145-150 ppm)- Thiazole C5 (~120-125 ppm)- Methylene carbon (-CH₂-, ~40-45 ppm)- Methyl carbon (-CH₃, ~15-20 ppm) |

| FT-IR (cm⁻¹) | - N-H stretch (primary amine, two bands, ~3300-3400)- C-H stretch (aromatic and aliphatic, ~2850-3100)- N-H bend (scissoring, ~1590-1650)- C=N stretch (thiazole, ~1500-1550)- C-N stretch (~1000-1250) |

| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z 128- Prominent fragment from benzylic cleavage (loss of NH₂) at m/z 111- Fragments corresponding to the thiazole ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra provide valuable information for structural elucidation. Online prediction tools can give a good estimation of the chemical shifts.[9][10][11][12][13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. The primary amine group is expected to show two N-H stretching bands.[15][16][17]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak at m/z 128. The fragmentation pattern is expected to be dominated by the loss of the amino group and fragmentation of the thiazole ring.[3][18][19][20][21]

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound, an important building block in drug discovery. The provided data, both predicted and supported by established principles, along with detailed experimental protocols, offer a robust framework for researchers to utilize this compound effectively. Accurate characterization of these properties is a critical step in the journey from a promising molecule to a potential therapeutic agent.

References

-

Molinspiration Cheminformatics. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

Molinspiration. Property Calculation, Molecular Database Search. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]

-

Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry. [Link]

-

PROSPRE - 1H NMR Predictor. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

Kochev, N. T., et al. Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247 (2021). [Link]

-

Nguyen, B., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753 (2020). [Link]

-

Sajed, T., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290 (2024). [Link]

-

chemguide. mass spectra - fragmentation patterns. [Link]

-

Molinspiration. Calculation of molecular properties. [Link]

-

van der Pijl, F., et al. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Process Research & Development, 27(7), 1313-1318 (2023). [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Lalitha, P. V., & Sivakamasundari, S. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry, 26(1), 135-141 (2010). [Link]

- Process for the preparation of 2-methylthiazole-5-carboxylates.

-

HSC Chemistry. Mass Spectrometry: Interpreting Fragmentation Patterns. (2023-10-24). [Link]

-

University of Arizona. Interpretation of mass spectra. [Link]

-

Al-Sultani, A. A. Computational Tools for Solubility Prediction. ResearchGate. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

CASPRE - 13C NMR Predictor. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Chen, B. C., et al. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Tetrahedron Letters, 48(10), 1845-1848 (2007). [Link]

-

Ghasemi, P., & Zendehdel, M. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743 (2023). [Link]

-

Kolosov, M. A., et al. New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Kharkiv University Bulletin. Chemical Series, (53), 49-57 (2022). [Link]

- 2-Amino-5-cyanothiazoles and their preparation.

-

Lim, H., & Nguyen, B. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan Digital Works. [Link]

-

El-Sayed, N. N. E., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449 (2021). [Link]

-

Reva, I., et al. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences, 23(12), 6758 (2022). [Link]

-

Jagadish, B., et al. Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(1), 231-237 (2012). [Link]

-

Johnson, S. R., & Zheng, W. Recent progress in the computational prediction of aqueous solubility and absorption. AAPS PharmSci, 5(1), 8 (2003). [Link]

-

Reva, I., et al. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]

-

Raharjo, T. J. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 134-149 (2019). [Link]

-

Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. [Link]

-

Reva, I., et al. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. PubMed. [Link]

Sources

- 1. Molinspiration Cheminformatics [molinspiration.com]

- 2. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US4324899A - 2-Amino-5-cyanothiazoles and their preparation - Google Patents [patents.google.com]

- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Property Calculation, Molecular Database Search [molinspiration.com]

- 7. Calculation of molecular properties [molinspiration.com]

- 8. scispace.com [scispace.com]

- 9. PROSPRE [prospre.ca]

- 10. Simulate and predict NMR spectra [nmrdb.org]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. Visualizer loader [nmrdb.org]

- 13. CASPRE [caspre.ca]

- 14. Visualizer loader [nmrdb.org]

- 15. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. asianpubs.org [asianpubs.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. m.youtube.com [m.youtube.com]

- 21. uni-saarland.de [uni-saarland.de]

Introduction: The Versatile Thiazole Moiety in Modern Drug Discovery

An In-Depth Technical Guide to (2-Methylthiazol-5-yl)methanamine

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole ring is a privileged structure, integral to numerous FDA-approved drugs due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2][3][4] this compound, identified by CAS number 63139-97-9, represents a crucial building block within this chemical class. Its structure, featuring a primary amine separated from the heterocyclic core by a methylene bridge, offers synthetic chemists a versatile handle for molecular elaboration. This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development.

Core Physicochemical & Structural Characteristics

This compound is a substituted thiazole derivative. A precise understanding of its fundamental properties is the starting point for its effective utilization in any research or development pipeline.

| Property | Value | Source |

| CAS Number | 63139-97-9 | [5] |

| Molecular Formula | C₅H₈N₂S | [5][6] |

| Molecular Weight | 128.20 g/mol | [5][6] |

| Alternate Names | (2-methyl-1,3-thiazol-5-yl)methanamine | [5] |

| Appearance | Typically a liquid or low-melting solid | General Chemical Knowledge |

Synthesis & Chemical Reactivity

The synthesis of substituted thiazoles is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[7] However, for a specific substitution pattern like that in this compound, a multi-step approach starting from simpler precursors is often more practical. A logical and commonly employed pathway involves the construction of the thiazole ring followed by the functionalization at the C5 position.

Representative Synthetic Pathway

A plausible and efficient synthesis begins with the formation of a 2-methylthiazole core bearing a handle at the 5-position, such as an ester or a nitrile, which can then be reduced to the target primary amine. This approach provides a reliable route to the desired product.

Caption: A representative multi-step synthesis of this compound.

Detailed Experimental Protocol: Amide Reduction Route

This protocol outlines the final reduction step, a critical transformation in the synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To reduce 2-Methylthiazole-5-carboxamide to this compound.

Materials:

-

2-Methylthiazole-5-carboxamide (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% w/v Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: LiAlH₄ is highly reactive with atmospheric moisture; an inert atmosphere is critical to prevent quenching of the reagent and ensure safety.

-

Reagent Suspension: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ powder at 0 °C (ice bath). Rationale: The dissolution/suspension of LiAlH₄ is exothermic. Slow addition at reduced temperature controls the initial heat evolution.

-

Substrate Addition: The 2-Methylthiazole-5-carboxamide, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Rationale: Dropwise addition maintains control over the reaction rate and temperature, which is crucial as amide reductions are highly exothermic.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Rationale: Refluxing provides the necessary activation energy to drive the reduction to completion. TLC allows for empirical determination of when the starting material has been fully consumed.

-

Workup and Quenching (Fieser Method): The flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% NaOH solution

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). A granular precipitate should form. Rationale: This specific quenching procedure is a well-established method to safely neutralize excess LiAlH₄ and precipitate aluminum salts as a manageable solid, simplifying filtration.

-

-

Purification: The resulting slurry is stirred for 30 minutes, then filtered. The solid precipitate is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude amine can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Applications in Medicinal Chemistry & Drug Design

The primary value of this compound lies in its utility as a versatile intermediate. The primary amine serves as a nucleophilic handle for constructing a variety of chemical bonds, allowing for its incorporation into larger, more complex molecules with potential therapeutic activity. The thiazole core itself is known to be a pharmacophore in drugs targeting a range of conditions.[2][3]

Key Therapeutic Areas for Thiazole Derivatives:

-

Anti-inflammatory: Thiazole derivatives have been identified as selective COX-1 inhibitors.[4]

-

Antimicrobial: The scaffold is present in numerous compounds with antibacterial and antifungal properties.[8]

-

Anticancer: Many 2-aminothiazole-based compounds show anti-proliferative effects on cancer cell lines.[2]

Caption: Role of this compound as a scaffold for generating diverse chemical libraries.

Analytical Characterization Profile

For researchers synthesizing or using this compound, confirmation of its identity and purity is paramount. The following table summarizes the expected spectroscopic signatures based on its chemical structure.

| Analytical Method | Expected Characteristics |

| ¹H NMR | Singlet (~2.7 ppm) for the C2-methyl (3H)Singlet (~4.0 ppm) for the methylene bridge (-CH₂-) (2H)Singlet (~7.5-7.8 ppm) for the C4-proton on the thiazole ring (1H)Broad singlet for the amine protons (-NH₂) (2H), which is D₂O exchangeable |

| ¹³C NMR | Signal for the C2-methyl carbonSignal for the methylene bridge carbonSignals for the C2, C4, and C5 carbons of the thiazole ring (C2 being the most downfield) |

| IR Spectroscopy | N-H stretching bands (~3300-3400 cm⁻¹)C-H stretching bands (~2850-3000 cm⁻¹)C=N and C=C stretching of the thiazole ring (~1500-1650 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 128.04 |

Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is mandatory. Information synthesized from available Safety Data Sheets (SDS) indicates that this compound requires careful handling.[9][10][11]

Hazard Identification:

-

Respiratory Irritation: May cause respiratory irritation.[9][10]

-

Ingestion: May be harmful if swallowed.[10]

Safe Handling Workflow

Caption: Standard workflow for the safe handling and storage of the title compound.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical aid.[9][11]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10][11]

Conclusion

This compound (CAS 63139-97-9) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined structure, coupled with the reactive primary amine, provides a reliable starting point for the synthesis of novel molecular entities. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to explore new chemical space and develop next-generation therapeutics.

References

- (2-methyl-1,3-thiazol-5-yl)methanamine | CAS 63139-97-9 | SCBT. Santa Cruz Biotechnology.

- Safety Data Sheet - (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine dihydrochloride. AK Scientific, Inc.

- (2-methyl-1,3-thiazol-5-yl)methanamine | CAS 63139-97-9 | SCBT. Santa Cruz Biotechnology.

- Safety Data Sheet - (2-Methylthiazol-4-yl)methanamine;hydrochloride. CymitQuimica.

- SAFETY DATA SHEET - 2-Thiazolamine. Fisher Scientific.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Synthesis of novel 2-amino thiazole deriv

- Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed.

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.

- 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.

Sources

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. aksci.com [aksci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-Methylthiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile building block for designing bioactive molecules.[1][2] Among its variants, the 2-methylthiazole core is of particular interest, serving as the foundation for a multitude of derivatives exhibiting a broad spectrum of pharmacological activities. This guide provides a technical exploration into the principal biological activities of 2-methylthiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation. As a Senior Application Scientist, the focus here is not merely on protocol recitation but on elucidating the scientific rationale behind each experimental design, ensuring a self-validating and robust approach to investigation.

Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents is a driving force in medicinal chemistry, and 2-methylthiazole derivatives have emerged as a promising class of compounds.[2][3] Their therapeutic potential stems from their ability to selectively inhibit the growth of various human cancer cell lines, including those of the lung, breast, colon, and central nervous system.[2][4][5]

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Pathways

The anticancer effects of 2-methylthiazole derivatives are often multifaceted. A primary mechanism involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[4] Some derivatives have been shown to arrest the cell cycle at specific phases, such as the G1/S phase, preventing cancer cells from replicating their DNA and proliferating.[4]

Furthermore, these compounds can target specific signaling pathways crucial for tumor growth and survival. For instance, certain derivatives act as inhibitors of key enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[4] Others may inhibit lactate dehydrogenase (LDH), an enzyme upregulated in cancer cells that is critical for their altered metabolism.[6]

Caption: Simplified Intrinsic Apoptosis Pathway Targeted by Anticancer Compounds.

Quantitative Data Summary: Cytotoxicity Profile

The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. This data is pivotal for structure-activity relationship (SAR) studies.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c (a 4-hydroxy-3-substituted benzylidene hydrazinyl derivative) | MCF-7 (Breast) | 2.57 | [4] |

| Compound 4c | HepG2 (Liver) | 7.26 | [4] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole (26b ) | H1299 (Lung) | 4.89 | [5] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole (26b ) | SHG-44 (Glioma) | 4.03 | [5] |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide (27 ) | HeLa (Cervical) | 1.6 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds.[7][8] Its trustworthiness lies in its direct measurement of metabolic activity, a hallmark of viable cells.[9]

Principle: The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][10] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells. The quantity of formazan produced is directly proportional to the number of viable cells.[10]

Caption: Broth Microdilution Workflow for MIC Determination.

Detailed Methodology:

-

Preparation of Inoculum:

-

From a fresh culture plate, select several isolated colonies of the test microorganism.

-

Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. [11] * Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells. [11] * Causality: Standardizing the inoculum density is paramount for reproducibility. A higher density can overwhelm the compound, leading to falsely elevated MIC values.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add broth to all wells.

-

Add a concentrated stock solution of the 2-methylthiazole derivative to the first well and perform two-fold serial dilutions across the plate. [11]

-

-

Inoculation and Controls:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Self-Validation: Include essential controls:

-

Positive Control: Broth with inoculum and a standard antibiotic (e.g., Ciprofloxacin). [11]This confirms the susceptibility of the organism.

-

Negative/Growth Control: Broth with inoculum but no compound. [11]This confirms the viability and growth of the organism.

-

Sterility Control: Broth only. [11]This checks for contamination of the medium.

-

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature and duration for the microorganism (e.g., 35-37°C for 16-20 hours for most bacteria). [11]

-

-

Determination of MIC:

Part 3: Anti-inflammatory Activity - Modulating the Immune Response

Chronic inflammation is implicated in a wide array of diseases. 2-Methylthiazole derivatives have been investigated for their ability to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators. [13][14][15][16]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often assessed in cellular models, such as murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a potent inflammatory response. [17][14]Key mechanisms include:

-

Inhibition of COX Enzymes: Some derivatives selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme responsible for producing pro-inflammatory prostaglandins like PGE2. [13][14][18]* Suppression of Nitric Oxide (NO): Many derivatives reduce the production of nitric oxide, a signaling molecule that, in excess, contributes to inflammatory damage. [17]* Downregulation of Pro-inflammatory Cytokines: They can also decrease the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [17][15] These effects are often mediated by the inhibition of upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of the inflammatory response. [17]

Caption: Simplified NF-κB Inflammatory Signaling Pathway.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

Principle: The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. [17]In the assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration. [19] Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours. [17] * Cytotoxicity Check: It is crucial to first perform a cell viability assay (e.g., MTT) to ensure that the compound concentrations used are non-toxic. [17]This validates that any observed reduction in NO is due to anti-inflammatory activity, not cell death.

-

Pre-treat the cells with various non-toxic concentrations of the 2-methylthiazole derivative for 1-2 hours. [17][19] * Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. [17]

-

-

Griess Reaction:

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well. [17] * In a separate 96-well plate, mix the supernatant with an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in acid). [19] * Incubate for 10-15 minutes at room temperature, protected from light. [17][19]

-

-

Measurement and Analysis:

-

Measure the absorbance at 540-550 nm using a microplate reader. [17][19] * Self-Validation: A standard curve is generated using known concentrations of sodium nitrite. [17]This allows for the accurate quantification of nitrite in the samples. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control cells.

-

Part 4: Neuroprotective Activity - Shielding the Nervous System

Neurodegenerative diseases and acute brain injuries like stroke are characterized by neuronal loss. [20][21]2-Methylthiazole derivatives have shown promise as neuroprotective agents, capable of shielding neurons from damage induced by mechanisms like excitotoxicity and oxidative stress. [22][23]

Mechanism of Action: Countering Oxidative Stress and Excitotoxicity

The neuroprotective effects of these compounds are often evaluated in vitro using models that mimic pathological conditions.

-

Antioxidant Effects: Some derivatives protect neurons against oxidative stress induced by agents like hydrogen peroxide (H₂O₂). They can attenuate the reduction in endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase) and reduce the levels of reactive oxygen species (ROS). [23]* Anti-excitotoxic Effects: The thiazole derivative clomethiazole (CMZ) is known to potentiate the function of the inhibitory neurotransmitter GABA, thereby attenuating glutamate-induced excitotoxicity, a key mechanism of neuronal death in stroke and other conditions. [22]

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol provides a framework for screening compounds for their ability to protect neuronal cells from oxidative damage. [20] Principle: Neuronal cells (e.g., primary cortical neurons or a cell line like HT22) are pre-treated with the test compound and then exposed to an oxidative stressor like H₂O₂. [23][24]Cell viability is then assessed to determine if the compound conferred a protective effect.

Caption: Workflow for In Vitro Neuroprotection Assay.

Detailed Methodology:

-

Cell Culture:

-

Culture appropriate neuronal cells in multi-well plates. The choice of cell type (primary culture vs. cell line) depends on the specific research question. [20]Primary cultures offer higher physiological relevance, while cell lines provide greater reproducibility.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the 2-methylthiazole derivative for a specified pre-incubation period (e.g., 1-2 hours).

-

Causality: Pre-treatment allows the compound to enter the cells and potentially upregulate endogenous protective mechanisms before the insult occurs.

-

-

Induction of Oxidative Stress:

-

Expose the cells to a predetermined concentration of an oxidative stressor, such as hydrogen peroxide (H₂O₂). The concentration and duration of exposure should be optimized to cause significant but not complete cell death in the control group. [23]

-

-

Controls for Self-Validation:

-

Untreated Control: Cells with medium only.

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) but no compound or stressor.

-

Stressor Control: Cells treated with H₂O₂ and vehicle, but not the test compound. This group represents the maximum damage against which protection is measured.

-

Compound-only Control: Cells treated with the test compound but no H₂O₂ to rule out any inherent toxicity of the derivative.

-

-

Assessment of Neuroprotection:

-

After the stress incubation period, assess cell viability using a reliable method like the MTT assay. [20] * The neuroprotective activity is quantified by the ability of the compound to increase cell survival in the presence of the stressor, compared to the stressor control group.

-

Conclusion

The 2-methylthiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Derivatives incorporating this core have demonstrated a wide array of significant biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The experimental protocols detailed in this guide provide a robust, self-validating framework for the evaluation of these activities. By understanding the causality behind each experimental step and incorporating rigorous controls, researchers can confidently screen and characterize new 2-methylthiazole derivatives, paving the way for the development of next-generation therapeutics.

References

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI.

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem.

- MTT Assay Protocol for Cell Viability and Proliferation.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D - Benchchem.

- Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol - Benchchem.

- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH.

- MTT assay protocol | Abcam.

- Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages, and limitations - ResearchGate.

- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed.

- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH.

- MTT Cell Proliferation Assay - ATCC.

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals.

- (PDF) A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke - ResearchGate.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH.

- Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC - PubMed Central.

- Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF.

- Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives.

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.

- An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders - MDPI.

- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - NIH.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.

- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - PubMed Central.

- Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress - PubMed.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed Central.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI.

- Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed.

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing.

- Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors | Request PDF - ResearchGate.

- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC - PubMed Central.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH.

- Structure Activity Relationship. | Download Scientific Diagram - ResearchGate.

- Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives - PubMed.

- Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives - ResearchGate.

- Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC - NIH.

- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - ResearchGate.

Sources

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. atcc.org [atcc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2-Methylthiazol-5-yl)methanamine: Synthesis, Structural Analogues, and Therapeutic Potential

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a privileged scaffold in the design of bioactive molecules. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This guide focuses on a specific, yet highly versatile, member of this family: (2-Methylthiazol-5-yl)methanamine. We will delve into its synthesis, explore the landscape of its structural analogues and derivatives, and elucidate the structure-activity relationships that govern its biological function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

The Core Moiety: this compound

The foundational structure of this compound features a thiazole ring substituted with a methyl group at the 2-position and a methanamine group at the 5-position. This arrangement of substituents provides a unique platform for chemical modification and interaction with biological targets. The methyl group can influence the molecule's lipophilicity and steric profile, while the primary amine of the methanamine group serves as a crucial handle for forming derivatives and engaging in key interactions with biological macromolecules.

Strategic Synthesis of the this compound Core

The synthesis of this compound can be approached through several strategic routes, often commencing from readily available starting materials. A common and efficient pathway involves the initial construction of a functionalized 2-methylthiazole ring, followed by the introduction or modification of the C5-substituent to yield the desired aminomethyl group.

Key Synthetic Intermediates

The successful synthesis of the target molecule hinges on the preparation of key intermediates. One of the most versatile of these is 2-chloro-5-chloromethylthiazole . This intermediate offers two reactive sites for selective modification.

Synthetic Pathway from 2-Chloro-5-chloromethylthiazole

A robust and widely applicable method for the synthesis of this compound is the Gabriel Synthesis , which provides a clean route to primary amines from alkyl halides.[1][2][3][4][5]

Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole

The synthesis of this key intermediate can be achieved through the reaction of 1,3-dichloropropene with sodium thiocyanate, followed by chlorination.[6][7][8][9]

Step 2: Gabriel Synthesis of the Primary Amine

The Gabriel synthesis utilizes potassium phthalimide to introduce the nitrogen atom, preventing the over-alkylation that can occur with ammonia.[1][2][3][4][5]

-

Reaction: 2-Chloro-5-chloromethylthiazole is reacted with potassium phthalimide to form the N-substituted phthalimide.

-

Deprotection: The phthalimide protecting group is then removed, typically by hydrazinolysis (the Ing-Manske procedure), to yield the primary amine.

Step 3: Reduction of the C2-Chloro Group

The final step involves the selective reduction of the chloro group at the C2 position to a methyl group. This can be accomplished using various reducing agents, such as catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound via the Gabriel Route

Materials:

-

2-Chloro-5-chloromethylthiazole

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Phthalimide Alkylation: To a solution of 2-chloro-5-chloromethylthiazole (1 equivalent) in anhydrous DMF, add potassium phthalimide (1.1 equivalents). Heat the mixture at 80-90°C for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and pour it into ice water. Filter the resulting precipitate, wash with water, and dry to obtain 2-((2-chloro-1,3-thiazol-5-yl)methyl)isoindoline-1,3-dione.

-